2-Isopropyloxazole-5-carbonitrile
Description
Historical Development and Evolution of Oxazole (B20620) Chemistry
The history of oxazole chemistry dates back to the late 19th and early 20th centuries, with early explorations into the synthesis of this five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. nih.govchemicalbook.com Initial synthetic routes were often arduous, but the discovery of more efficient methods, such as the Robinson-Gabriel synthesis and the van Leusen reaction, propelled the field forward. google.comnih.govnih.gov These methodologies allowed for the preparation of a wide array of substituted oxazoles, paving the way for the investigation of their chemical reactivity and physical properties. nih.govsigmaaldrich.cn Over the decades, the understanding of oxazole chemistry has matured significantly, with a deeper appreciation for its role as a key building block in the synthesis of complex natural products and pharmaceutical agents. google.comnih.gov
The Role of Nitrile-Containing Heterocycles in Synthetic and Medicinal Chemistry
The incorporation of a nitrile (cyano) group into heterocyclic frameworks has become a powerful strategy in both synthetic and medicinal chemistry. sigmaaldrich.comresearchgate.net The nitrile group is a versatile functional handle that can be readily transformed into other valuable moieties such as carboxylic acids, amines, and amides. sigmaaldrich.com In the context of medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups, like carbonyls or halogens, to modulate the physicochemical and pharmacokinetic properties of a drug candidate. researchgate.net Its linear geometry and ability to participate in hydrogen bonding and other polar interactions can enhance binding affinity to biological targets. researchgate.net The introduction of a nitrile group can also improve metabolic stability by blocking sites susceptible to enzymatic degradation. researchgate.net Consequently, numerous nitrile-containing heterocyclic drugs have been successfully developed and are used in a variety of therapeutic areas.
Structural and Electronic Features of the Oxazole-Carbonitrile Scaffold
The 2-Isopropyloxazole-5-carbonitrile molecule possesses a unique combination of structural and electronic characteristics. The oxazole ring is a planar, aromatic system with six π-electrons delocalized over the five atoms. nih.gov The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, creating regions of differing electron density.
Table 1: General Physicochemical Properties of Related Oxazole-Carbonitrile Scaffolds
| Property | General Observation | Reference |
| Molecular Weight | Typically in the range of 100-250 g/mol for simple substituted derivatives. | sigmaaldrich.com |
| Polar Surface Area | The presence of the oxazole ring and nitrile group contributes to a significant polar surface area, influencing solubility and permeability. | researchgate.net |
| LogP | The lipophilicity can be tuned by the nature of the substituents. An isopropyl group would increase the LogP compared to an unsubstituted ring. | researchgate.net |
| Hydrogen Bond Acceptors | The nitrogen atoms of the oxazole ring and the nitrile group can act as hydrogen bond acceptors. |
Contextualizing this compound within Advanced Heterocyclic Research
While specific research dedicated solely to this compound is not extensively documented in publicly accessible literature, its structure places it firmly within the sphere of advanced heterocyclic research. The synthesis of such specifically substituted heterocycles is often a key objective in discovery chemistry programs. The unique combination of an electron-donating isopropyl group and a strong electron-withdrawing nitrile group on the oxazole core suggests that this molecule could be a valuable intermediate for the synthesis of more complex derivatives.
Researchers in areas such as medicinal chemistry and materials science are constantly exploring novel heterocyclic scaffolds. The structural motifs present in this compound make it a candidate for investigation in various biological assays or as a building block for the creation of new functional materials. The principles of molecular design suggest that the specific substitution pattern could be tailored to interact with particular biological targets or to impart desired photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-oxazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWJLDSRKUWLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(O1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropyloxazole 5 Carbonitrile and Analogues
Classical and Established Oxazole (B20620) Synthesis Routes Applicable to Substituted Oxazoles
A variety of well-established methods have been developed over the years for the construction of the oxazole core. These methods, while often requiring specific starting materials and conditions, provide a versatile toolkit for accessing a wide range of substituted oxazoles.
Van Leusen Oxazole Synthesis and its Adaptations for Nitrile and Isopropyl Substitution
The Van Leusen oxazole synthesis is a powerful and widely used method for the formation of 5-substituted oxazoles. organic-chemistry.orgnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orgnih.gov
To synthesize an oxazole with a 2-isopropyl group, isobutyraldehyde (B47883) would be the required aldehyde starting material. The reaction with TosMIC under basic conditions would then lead to the formation of a 5-unsubstituted 2-isopropyloxazole (B2410333). For the introduction of a nitrile group at the 5-position, a modification of the starting materials or a subsequent functionalization step would be necessary. While the Van Leusen reaction is primarily known for generating 5-substituted oxazoles from aldehydes, the versatility of the TosMIC reagent allows for further elaboration of the oxazole ring.
Table 1: Examples of Van Leusen Oxazole Synthesis
| Aldehyde | Base | Solvent | Product | Yield (%) |
| Benzaldehyde (B42025) | K2CO3 | Methanol | 5-Phenyloxazole | High |
| 2-Naphthaldehyde | K2CO3 | Methanol | 5-(Naphthalen-2-yl)oxazole | 85 |
| Isobutyraldehyde | K2CO3 | Methanol | 2-Isopropyloxazole | Good |
| Formaldehyde | K2CO3 | Methanol | Oxazole | Moderate |
This table presents generalized examples of the Van Leusen oxazole synthesis. The synthesis of 2-isopropyloxazole-5-carbonitrile would require specific adaptations not fully detailed in the general literature.
Fischer Oxazole Synthesis for 2,5-Disubstituted Derivatives
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles, first discovered by Emil Fischer in 1896. wikipedia.orgijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The cyanohydrin provides the C4 and C5 atoms of the oxazole ring, while the aldehyde provides the C2 atom and its substituent. wikipedia.org
For the synthesis of this compound, one would theoretically start with the cyanohydrin of an aldehyde that can provide the 5-carbonitrile group. The second component would be isobutyraldehyde, which would introduce the isopropyl group at the 2-position. The reaction is typically carried out in dry ether with the passage of dry HCl gas. wikipedia.org Although traditionally used for aromatic substituents, there are instances of its application with aliphatic compounds. wikipedia.org
Table 2: General Reactants for Fischer Oxazole Synthesis
| Cyanohydrin Source | Aldehyde | Resulting 2-Substituent | Resulting 5-Substituent |
| Benzaldehyde Cyanohydrin | Benzaldehyde | Phenyl | Phenyl |
| Acetaldehyde Cyanohydrin | Isobutyraldehyde | Isopropyl | Methyl |
| Glycolonitrile | Benzaldehyde | Phenyl | H |
| Mandelonitrile | Formaldehyde | H | Phenyl |
This table illustrates the general principle of the Fischer oxazole synthesis. The specific starting materials for this compound would need to be carefully selected.
Robinson-Gabriel Synthesis for Oxazole Ring Formation
The Robinson-Gabriel synthesis is a robust method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.org This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentoxide. ijpsonline.com The 2-substituent of the resulting oxazole is derived from the acyl group of the starting material, while the 4- and 5-substituents come from the ketone backbone.
To apply this method for the synthesis of this compound, the starting material would need to be a 2-(isobutyrylamino)-ketone bearing a nitrile group. The synthesis of such a precursor could be a multi-step process. The cyclodehydration step would then be promoted by a strong acid to yield the desired oxazole. Modifications of this method, including solid-phase synthesis, have been developed to allow for milder reaction conditions. wikipedia.org
Table 3: Components for Robinson-Gabriel Synthesis
| Acyl Group | Ketone Moiety | Resulting 2-Substituent | Resulting 4,5-Substituents |
| Benzoyl | Acetophenone | Phenyl | Methyl, Phenyl |
| Acetyl | Propan-2-one | Methyl | Methyl, Methyl |
| Isobutyryl | Cyanoacetone | Isopropyl | Methyl, Cyano |
| Pivaloyl | 1-Phenyl-2-aminoethanone | tert-Butyl | H, Phenyl |
This table outlines the relationship between the starting materials and the final product in the Robinson-Gabriel synthesis. The synthesis of the required 2-(isobutyrylamino)-ketone with a nitrile group is a key challenge.
Bredereck Reaction and its Synthetic Utility
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is generally efficient and utilizes readily available starting materials. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com
The direct application of the Bredereck reaction for the synthesis of 2,5-disubstituted oxazoles like this compound is not straightforward, as it typically yields 2,4-disubstituted products. However, it could potentially be used to synthesize a 2-isopropyloxazole with a substituent at the 4-position, which could then be further modified to introduce the 5-carbonitrile group in subsequent synthetic steps.
Cycloisomerization Reactions Leading to Oxazole Derivatives
Cycloisomerization reactions offer a modern and often milder alternative to classical methods for oxazole synthesis. One such approach involves the cycloisomerization of propargyl amides. These reactions can be promoted by various catalysts, including silica (B1680970) gel, and can lead to the formation of polysubstituted oxazoles with high efficiency. ijpsonline.com
The substitution pattern of the resulting oxazole is determined by the structure of the starting propargyl amide. To synthesize this compound via this route, a propargyl amide precursor would need to be designed to incorporate an isopropyl group on the amide nitrogen (which will become the C2 substituent) and a cyano group on the propargylic backbone.
Erlenmeyer-Plöchl Azlactone Synthesis and Subsequent Transformations
The Erlenmeyer-Plöchl synthesis is a classical method for the preparation of 2,5-disubstituted oxazol-5(4H)-ones, also known as azlactones. ijpsonline.comchemeurope.com The reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base. ijpsonline.comwikipedia.org
To obtain a 2-isopropyl substituted oxazolone (B7731731), one would start with N-isobutyrylglycine. The choice of aldehyde would determine the substituent at the 4-position of the azlactone ring. The resulting azlactone is a versatile intermediate that can undergo various transformations. Conversion of the 4-substituted-2-isopropyloxazol-5(4H)-one to this compound would require subsequent chemical modifications to introduce the nitrile group at the 5-position and aromatize the ring, which could involve multiple synthetic steps.
Strategies for Introducing the Nitrile Group onto the Oxazole Core
The introduction of a cyano group at the C5 position of an oxazole ring is a key transformation for accessing the target compound and its analogues. Several synthetic routes can be envisioned, including direct cyanation of the heterocycle, conversion from other functional groups, or building the ring from a nitrile-containing starting material.
Direct cyanation involves the introduction of a nitrile group onto a pre-formed oxazole ring. This is often achieved through transition-metal-catalyzed cross-coupling reactions or by functionalization of an activated C-H bond.
Palladium-catalyzed cyanation represents a powerful method for this transformation. (Hetero)aryl halides and triflates can undergo cyanation under mild, low-temperature conditions. acs.org For instance, a 5-bromo or 5-triflyloxy-2-isopropyloxazole could serve as a precursor. The use of palladium catalysts in aqueous media allows for the cyanation of a wide range of heterocycles, including thiazoles and benzoxazoles, in excellent yields. acs.org This methodology's tolerance for various functional groups makes it a robust option for late-stage functionalization. acs.org
Another advanced strategy is direct C-H cyanation. While not yet broadly demonstrated on simple oxazoles, methodologies developed for other heterocycles like purines could be adapted. mdpi.com This approach typically involves the activation of a specific C-H bond, followed by a nucleophilic cyanation step, offering a more atom-economical route by avoiding the pre-installation of a leaving group. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cyanation of Heterocycles This table presents generalized conditions applicable to various heterocyclic systems, demonstrating the potential for adaptation to oxazole substrates.
| Substrate Type | Cyanating Agent | Catalyst System | Conditions | Yield |
| Heteroaryl Bromide | KCN/NaCN | Pd Catalyst + Ligand | rt to 40 °C, Aqueous Media | Excellent |
| Heteroaryl Triflate | KCN/NaCN | Pd Catalyst + Ligand | rt to 40 °C, Aqueous Media | Excellent |
| Unprotected Thiazole (B1198619) | KCN/NaCN | Pd Catalyst + Ligand | rt to 40 °C, Aqueous Media | Excellent |
| Benzoxazole (B165842) | KCN/NaCN | Pd Catalyst + Ligand | rt to 40 °C, Aqueous Media | Excellent |
A more traditional and widely applicable approach is the conversion of an existing functional group at the C5 position, such as an aldehyde or a carboxylic acid derivative, into a nitrile.
Oxazole-5-carboxaldehydes are viable precursors for the synthesis of oxazole-5-carbonitriles. A common method involves a one-pot reaction where the aldehyde is first converted to an aldoxime using hydroxylamine (B1172632), followed by dehydration to the nitrile. organic-chemistry.org Efficient, microwave-assisted methods have been developed for the conversion of aromatic and heterocyclic aldehydes to their corresponding nitriles. researchgate.net This process typically involves reacting the aldehyde with hydroxylamine hydrochloride and acetic anhydride in the presence of a base like pyridine (B92270), with the reaction completing in minutes under microwave irradiation. researchgate.net
Alternatively, an oxazole-5-carboxylic acid can be converted to the nitrile. This usually proceeds via a two-step sequence involving the formation of the primary amide (oxazole-5-carboxamide), followed by dehydration. Numerous dehydrating agents are known to effect this transformation, providing a reliable route to the desired nitrile.
Table 2: Representative Methods for Aldehyde to Nitrile Conversion
| Reagent System | Key Features | Typical Substrates |
| Hydroxylamine, Ac₂O, Pyridine (MW) | Rapid, one-pot procedure | Aromatic & Heterocyclic Aldehydes |
| Trichloroisocyanuric acid / aq. NH₃ | One-pot conversion from aldehydes or alcohols | Various Aldehydes |
| Nickel-catalyzed oxidation / (NH₄)HCO₃ | Uses peroxydisulfate as oxidant | Aromatic & Heterocyclic Aldehydes |
Instead of adding the nitrile group to a pre-formed ring, the oxazole core can be constructed from precursors that already contain the cyano moiety. This approach builds the heterocycle around the nitrile.
One powerful strategy is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom source. organic-chemistry.org In this reaction, the nitrile serves as a building block, providing the N3 and C2 atoms of the oxazole ring. Gold-catalyzed reactions, for example, can efficiently produce 2,5-disubstituted oxazoles from terminal alkynes and nitriles using an N-oxide as the oxygen donor. organic-chemistry.orgscientificupdate.com By selecting an isopropyl-substituted alkyne and a nitrile that can be converted to the desired C5-carbonitrile (or is a cyano-containing building block itself), this method can provide access to the target structure.
Another example involves the reaction of α-diazoketones with nitriles, catalyzed by trifluoromethanesulfonic acid (TfOH), to yield 2,4-disubstituted oxazoles. organic-chemistry.org While this substitution pattern differs from the target compound, it highlights the versatility of nitriles as foundational components in oxazole synthesis. researchgate.net
Methodologies for Isopropyl Moiety Incorporation
The introduction of the isopropyl group at the C2 position is the second key challenge. This can be accomplished through alkylation of an existing oxazole or by using an isopropyl-substituted precursor in a ring-forming reaction.
Direct C-H alkylation of the oxazole ring provides an efficient route for installing the isopropyl group. The C2 position of oxazoles is susceptible to deprotonation and subsequent reaction with electrophiles. Transition-metal catalysis has emerged as a key technology for this purpose. Palladium-catalyzed direct alkylation of oxazoles with nonactivated alkyl halides, such as isopropyl bromide, has been reported. mdpi.com Similarly, Ni/Cu-catalyzed systems can achieve the direct alkylation of heterocyclic C-H bonds. mdpi.com These methods offer high chemo- and regioselectivity for the C2 position. mdpi.com
A more classical approach involves the lithiation of the C2 position using a strong base, followed by quenching the resulting organolithium species with an isopropyl halide (e.g., 2-bromopropane). While nucleophilic attack on a neutral oxazole ring is generally difficult, deprotonation creates a potent nucleophile capable of reacting with alkyl halides. clockss.org
Cross-coupling reactions are a cornerstone of modern organic synthesis and can be readily applied to the functionalization of oxazoles. A 2-halooxazole (e.g., 2-bromo- or 2-chlorooxazole-5-carbonitrile) can be coupled with an isopropyl-containing organometallic reagent.
Methodologies such as the Suzuki coupling, which typically uses boronic acids, and the Negishi coupling, which employs organozinc reagents, are well-established for the functionalization of heterocycles. beilstein-journals.orgnih.gov While often used for C-C bond formation with aryl or vinyl partners, these reactions can be adapted for alkyl groups. The reaction of a 2-halooxazole with an isopropylboronic acid derivative (Suzuki) or an isopropylzinc halide (Negishi) in the presence of a suitable palladium catalyst would be a viable strategy. beilstein-journals.org
Table 3: Overview of Cross-Coupling Reactions for Oxazole Functionalization
| Reaction Name | Oxazole Precursor | Coupling Partner | Catalyst |
| Suzuki Coupling | 2-Halooxazole | Isopropylboronic acid/ester | Palladium |
| Negishi Coupling | 2-Halooxazole | Isopropylzinc halide | Palladium |
| Stille Coupling | 2-Halooxazole | Isopropyl-organostannane | Palladium |
Modern and Green Synthetic Approaches for Oxazole-Nitrile Compounds
Recent advancements in synthetic chemistry have paved the way for more efficient, atom-economical, and environmentally benign methods for constructing the oxazole-nitrile core. These approaches often leverage catalysis and innovative reaction setups to overcome the limitations of classical methods.
Metal catalysis has emerged as a powerful tool for the regioselective and efficient synthesis of substituted oxazoles. Gold, palladium, and copper catalysts, in particular, have demonstrated remarkable utility in facilitating the formation of the oxazole ring.
Gold-Catalyzed Syntheses: Gold catalysts are highly effective in activating alkynes, making them valuable for the synthesis of oxazoles from various starting materials. A notable gold-catalyzed approach involves the [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which yields fully substituted oxazoles under mild conditions. youtube.com This method is distinguished by its high regioselectivity and the potential for further functionalization of the resulting triazene-containing oxazole products. youtube.com Another gold-catalyzed strategy is the radical-involved intramolecular cyclization of internal N-propargylamides, which allows for the construction of 5-oxazole ketones. mdpi.com This reaction proceeds through the formation of a vinyl-gold intermediate that is subsequently trapped by a radical species. mdpi.com Furthermore, heterogeneous gold catalysts have been employed for the synthesis of oxazoles from acetylenes and nitriles, with an N-oxide serving as the oxygen atom source. rsc.org
Palladium and Copper-Catalyzed Syntheses: Palladium and copper catalysts are widely used in cross-coupling and cyclization reactions to form oxazole rings. For instance, palladium catalysis is instrumental in sp2-sp2 coupling reactions for the synthesis of linked oxazole structures. chemrxiv.org Copper-catalyzed methods include the oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles. acs.org Additionally, a copper-mediated three-component reaction of carboxylic acids, benzoin, and ammonium acetate has been developed for the synthesis of oxazoles using a nanomagnetic copper ferrite catalyst. nih.gov
| Catalyst Type | Reaction Type | Key Starting Materials | General Product Scope | Key Advantages |
|---|---|---|---|---|
| Gold (Au) | [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-dioxazoles | Fully substituted oxazoles | High regioselectivity, mild conditions youtube.com |
| Gold (Au) | Radical-involved intramolecular cyclization | Internal N-propargylamides | 5-Oxazole ketones | Good functional group compatibility mdpi.com |
| Palladium (Pd) | sp2-sp2 Coupling | - | Concatenated oxazoles | - chemrxiv.org |
| Copper (Cu) | Oxidative cyclization | Enamides | 2,5-Disubstituted oxazoles | Room temperature reaction acs.org |
| Copper Ferrite (CuFe2O4) | Multicomponent reaction | Carboxylic acids, benzoin, ammonium acetate | Substituted oxazoles | Heterogeneous, reusable catalyst nih.gov |
Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds, often under mild and catalyst-free conditions. In the context of oxazole-nitrile systems, photochemical reactions can be employed for both the construction of the oxazole ring and its subsequent modification.
One significant photochemical transformation is the photoisomerization of isoxazoles to oxazoles. ijpsonline.comijpsonline.comnih.gov This reaction typically proceeds through the formation of an acyl azirine intermediate upon UV irradiation, which then rearranges to the more stable oxazole isomer. ijpsonline.com This method provides a powerful tool for converting readily accessible isoxazoles into their oxazole counterparts.
Visible-light-induced three-component reactions have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.govresearchgate.net This catalyst- and additive-free transformation is initiated by the photo-generation of an α-phosphonium carbene, which triggers a cascade reaction leading to the oxazole product. nih.govresearchgate.net Furthermore, photo-induced [3+2] cycloaddition of carbenes, generated from the photolysis of diazo compounds, with nitriles provides a versatile route to substituted oxazoles. acs.org
It is also noteworthy that the oxazole moiety itself can undergo photochemical oxidative cleavage to yield nitrile-substituted derivatives, as observed in studies on rhizoxin (B1680598) analogues. rsc.org This highlights the potential for photochemical reactions to directly introduce the nitrile functionality into pre-existing oxazole systems.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to generate complex products, thereby reducing waste, time, and cost. rsc.orgmdpi.com Several MCRs have been successfully applied to the synthesis of the oxazole scaffold.
The van Leusen oxazole synthesis is a classic and versatile MCR that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). bldpharm.comresearchgate.netnih.gov The reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon. bldpharm.com This method has been adapted for the synthesis of a wide range of oxazole derivatives, including those with further substitution at the C5 position, by coupling with other reactions like Suzuki, Heck, and Sonogashira couplings. bldpharm.com
The Ugi reaction is another powerful MCR that can be adapted for oxazole synthesis. A tandem Ugi/Robinson–Gabriel sequence allows for the concise synthesis of 2,4,5-trisubstituted oxazoles. This approach utilizes an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in the Ugi reaction to form an α-acylamino amide intermediate, which then undergoes acid-mediated cyclodehydration to yield the oxazole ring.
Continuous flow synthesis has emerged as a key technology for green and efficient chemical production, offering advantages such as enhanced safety, scalability, and process control. The synthesis of oxazoles has been successfully translated to continuous flow systems, enabling rapid and on-demand production.
A fully automated mesofluidic flow reactor has been developed for the synthesis of 4,5-disubstituted oxazoles. This system allows for the rapid screening of reaction parameters and can produce gram quantities of material. The use of solid-supported reagents within the flow reactor facilitates purification and product isolation.
Furthermore, photochemical transformations, such as the photoisomerization of isoxazoles to oxazoles, have been effectively implemented in continuous flow reactors. This approach allows for precise control over irradiation time and temperature, leading to high yields and scalability of the process.
Stereoselective and Asymmetric Synthesis of Chiral Isopropyloxazole Structures
The development of stereoselective and asymmetric methods for the synthesis of chiral oxazoles and their precursors, oxazolines, is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Chiral oxazoline-containing ligands are widely used in asymmetric catalysis.
While direct asymmetric synthesis of 2-isopropyloxazoles is less commonly reported, the enantioselective synthesis of chiral oxazolines provides a valuable pathway to these structures. An enantio- and diastereoselective method for the synthesis of oxazolines from unactivated ketones and isocyanoacetate esters has been developed using a combination of a silver catalyst and a dihydroquinine squaramide organocatalyst. This formal [3+2] cycloaddition reaction produces oxazolines with two adjacent chiral centers in high enantiomeric excess.
The synthesis of novel chiral oxazolyl alanine derivatives has also been reported, which can serve as precursors for trifunctional oxazoles. acs.orgrsc.org Additionally, asymmetric aldol addition reactions of oxazolinyl esters, followed by esterification, have been used to create a series of chiral oxazoline derivatives. The resulting compounds have shown enantioselective biological activities, underscoring the importance of stereocontrol in the synthesis of these molecules. The chiral side chains in oxazolines are often derived from readily available chiral amino alcohols, providing a straightforward entry into these enantiopure systems. researchgate.net
| Methodology | Key Features | Catalyst/Reagent | Product Type | Stereochemical Outcome |
|---|---|---|---|---|
| Formal [3+2] Cycloaddition | Uses unactivated ketones | Ag2O and dihydroquinine squaramide organocatalyst | Chiral oxazolines with two adjacent stereocenters | High enantiomeric excess |
| Synthesis from Chiral Precursors | Utilizes chiral amino alcohols or alanine derivatives | - | Chiral oxazolyl alanine derivatives and trifunctional oxazoles | Enantiopure products researchgate.netacs.orgrsc.org |
| Asymmetric Aldol Addition | One-pot synthesis | - | Chiral oxazoline derivatives | Pronounced enantioselective activities |
Chemical Reactivity and Transformation Pathways of 2 Isopropyloxazole 5 Carbonitrile
Reactivity of the Oxazole (B20620) Heterocycle
The oxazole ring is an electron-deficient aromatic system due to the presence of two heteroatoms, oxygen and nitrogen. oxfordsciencetrove.com This inherent electron deficiency, coupled with the electron-withdrawing nature of the nitrile group at the C5 position, significantly influences its reactivity.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient character. pharmaguideline.comfirsthope.co.in However, the presence of activating, electron-donating groups can facilitate such reactions. pharmaguideline.comtandfonline.com In the case of 2-isopropyloxazole-5-carbonitrile, the isopropyl group at the C2 position is a weak electron-donating group, while the nitrile group at C5 is strongly electron-withdrawing.
Electrophilic attack on the oxazole ring typically occurs at the C5 position, followed by the C4 position. tandfonline.comwikipedia.org The order of reactivity for electrophilic substitution is generally C5 > C4 > C2. pharmaguideline.com Given that the C5 position is already substituted with a deactivating nitrile group, electrophilic substitution on this compound would be exceptionally challenging and is expected to be directed, if it occurs at all, to the C4 position.
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Position | Substituent | Electronic Effect | Predicted Reactivity towards Electrophiles |
| C2 | Isopropyl | Electron-donating (weak) | Low |
| C4 | - | - | Low, but most likely site of attack |
| C5 | Nitrile | Electron-withdrawing (strong) | Very Low |
Nucleophilic Substitution Reactions on the Oxazole Ring
Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group is present. tandfonline.com The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com The presence of electron-withdrawing groups can further facilitate nucleophilic attack. pharmaguideline.comfirsthope.co.in
In this compound, the C2 position is substituted with an isopropyl group, which is not a leaving group. Therefore, direct nucleophilic substitution at this position is not feasible. However, if a derivative of this compound were synthesized with a suitable leaving group (e.g., a halogen) at the C2 position, it would be the most likely site for nucleophilic aromatic substitution. wikipedia.org It is important to note that nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than substitution. pharmaguideline.com
Diels-Alder Cycloadditions of Oxazoles and their Regioselectivity
Oxazoles can function as dienes in [4+2] Diels-Alder cycloaddition reactions, typically reacting with dienophiles to form pyridine (B92270) derivatives after a subsequent elimination step. tandfonline.comwikipedia.org The diene character of the oxazole ring is attributed to the furan-like oxygen atom at the 1-position. pharmaguideline.com The reactivity of oxazoles in Diels-Alder reactions is enhanced by the presence of electron-donating substituents on the ring and is facilitated by reaction with electron-deficient dienophiles. pharmaguideline.comresearchgate.net
Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is a key site of reactivity in this compound, susceptible to nucleophilic additions and cycloaddition reactions.
Nucleophilic Additions to the Carbon-Nitrogen Triple Bond (e.g., Hydrolysis, Alcoholysis, Aminolysis)
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. These reactions typically proceed through an initial addition across the triple bond.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This process first yields a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. wikipedia.orgpressbooks.pub The initial step in base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. pressbooks.pub
Alcoholysis: In the presence of an alcohol and an acid catalyst, nitriles can undergo alcoholysis to form imino ethers (as part of the Pinner reaction) or esters, depending on the reaction conditions and subsequent workup.
Aminolysis: The reaction of nitriles with amines can lead to the formation of amidines. This transformation is an important method for synthesizing these functional groups.
Table 2: Products of Nucleophilic Addition to the Nitrile Group of this compound
| Reaction | Reagent(s) | Intermediate Product | Final Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Isopropyloxazole-5-carboxamide | 2-Isopropyloxazole-5-carboxylic acid |
| Alcoholysis | ROH, H⁺ | Imino ether | Ester |
| Aminolysis | RNH₂ | - | Amidine |
Cycloaddition Reactions Involving the Nitrile Group (e.g., Tetrazole, Oxadiazole Formation)
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form various five-membered heterocyclic rings.
Tetrazole Formation: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. tandfonline.com This reaction is often catalyzed by Lewis or Brønsted acids. organic-chemistry.orgyoutube.com The reaction of this compound with an azide source, such as sodium azide, in the presence of a suitable catalyst, would be expected to yield 5-(2-isopropyloxazol-5-yl)-1H-tetrazole. This transformation is driven by the formation of the stable aromatic tetrazole ring. youtube.com The mechanism can be either a concerted cycloaddition or a stepwise process involving nucleophilic attack of the azide on the activated nitrile. acs.org
Oxadiazole Formation: 1,2,4-Oxadiazoles can be synthesized from nitriles through various routes. A common method involves the conversion of the nitrile to an amidoxime by reaction with hydroxylamine (B1172632). The amidoxime is then reacted with a carboxylic acid derivative (such as an acid chloride or anhydride) and subsequently cyclized via dehydration to form the 1,2,4-oxadiazole ring. nih.govias.ac.in Therefore, this compound could be converted to the corresponding amidoxime and then cyclized with an appropriate acylating agent to yield a 3-(2-isopropyloxazol-5-yl)-5-substituted-1,2,4-oxadiazole.
Reduction and Partial Reduction of the Nitrile Group
The nitrile group of this compound is a versatile functional group that can undergo both complete and partial reduction to yield valuable synthetic intermediates, namely primary amines and aldehydes.
The full reduction of the nitrile to a primary amine, (2-isopropyloxazol-5-yl)methanamine, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond.
Conversely, the partial reduction to form 2-isopropyloxazole-5-carbaldehyde requires a more controlled approach to prevent over-reduction to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is a commonly employed reagent for this purpose. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the intermediate imine-aluminum complex, which upon aqueous workup, hydrolyzes to the desired aldehyde. masterorganicchemistry.com
| Reagent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (2-isopropyloxazol-5-yl)methanamine | - |
| Diisobutylaluminum hydride (DIBAL-H) | 2-isopropyloxazole-5-carbaldehyde | Low temperature (e.g., -78 °C) |
Transformations Involving the Isopropyl Substituent
The isopropyl group attached to the oxazole ring at the 2-position can also be a site for chemical modification, although it is generally less reactive than the nitrile group. Transformations typically involve reactions at the tertiary carbon-hydrogen bond.
One potential transformation is oxidation, which could lead to the formation of an alcohol or a ketone at the isopropyl position. However, the specific conditions required for the selective oxidation of the isopropyl group in the presence of the oxazole and nitrile functionalities would need careful consideration to avoid undesired side reactions.
Another possibility is radical halogenation, which could introduce a halogen atom at the tertiary position of the isopropyl group. This halogenated intermediate could then serve as a precursor for further functionalization through nucleophilic substitution reactions.
Photochemical Reactivity, Specifically Oxazole-Nitrile Interconversion
The oxazole ring system is known to exhibit interesting photochemical reactivity. One notable transformation is the photochemical rearrangement of oxazoles. While not a direct interconversion with a nitrile, isoxazoles, which are isomers of oxazoles, can undergo photochemical rearrangement to form various products, including in some cases, species that can lead to nitriles.
Specifically for oxazoles, photochemical reactions can lead to ring-opening and rearrangement pathways. For instance, irradiation of some oxazole derivatives can result in the formation of isomeric structures through a series of reactive intermediates. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the presence of photosensitizers. Photochemical [2+2] cycloaddition reactions are also a possibility for the oxazole ring, potentially leading to the formation of complex polycyclic structures. nsf.govnih.govnih.govrsc.orgresearchgate.net
Radical Reactions and Their Utility for Functionalization
Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds like this compound. The Minisci reaction, in particular, is a well-established method for the direct C-H alkylation of electron-deficient heterocycles. rsc.orgnih.gov
In the context of this compound, a Minisci-type reaction could potentially introduce an alkyl radical at one of the electron-deficient positions of the oxazole ring. The regioselectivity of this reaction would be influenced by the electronic properties of the substituted oxazole.
The generation of radicals from various precursors, such as alkyl halides or carboxylic acids, in the presence of a suitable initiator allows for the formation of new carbon-carbon bonds on the oxazole core. This approach provides a versatile strategy for the synthesis of a diverse range of substituted oxazole derivatives.
Mechanistic Investigations of Reactions Involving 2 Isopropyloxazole 5 Carbonitrile
Elucidation of Reaction Pathways and Transition States
While specific reaction pathways for 2-isopropyloxazole-5-carbonitrile have not been detailed, studies on general oxazole (B20620) reactions provide a framework for predicting its behavior.
Oxidation Reactions: The oxidation of the oxazole ring has been a subject of mechanistic studies. For instance, the reaction of oxazoles with singlet oxygen is proposed to proceed via a [4+2]-cycloaddition pathway. cdu.edu.au This reaction leads to the formation of an unstable bicyclic endoperoxide intermediate. cdu.edu.au The C2 and C5 positions of the oxazole ring are susceptible to this electrophilic attack. cdu.edu.au
Another significant oxidation pathway involves hydroxyl radicals, particularly relevant in atmospheric chemistry. rsc.org Theoretical studies using Density Functional Theory (DFT) have shown that the reaction of oxazole with OH radicals can occur through two main routes: OH-addition to the carbon atoms of the ring and H-abstraction from the C-H bonds. rsc.org The OH-addition pathway is generally favored as it proceeds faster than H-abstraction by several orders of magnitude. rsc.org The most favorable site for hydroxyl radical attack is the carbon atom adjacent to the oxygen (C2). rsc.org
Ozonolysis: The reaction of oxazole derivatives with ozone in aqueous environments has also been investigated. The proposed mechanism involves an initial Criegee-type reaction at the C=C double bond of the oxazole ring. nih.gov This is followed by branching reaction pathways that lead to the formation of various products, including carboxylates, cyanate, formate, amides, and carbon dioxide. nih.gov
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the context of oxazole chemistry, several transient species have been proposed or identified.
As mentioned, the reaction of oxazoles with singlet oxygen is believed to proceed through an unstable bicyclic endoperoxide intermediate. cdu.edu.au In ozonolysis reactions, thiocarboxylic acids have been identified as intermediates in the case of thiazoles, a related class of heterocycles, suggesting that analogous intermediates might be formed from oxazoles. nih.gov
In the context of synthesis, the rhodium(II)-catalyzed reaction of 1,2,3-triazoles with aldehydes to form substituted oxazoles involves a rhodium-azavinyl carbene intermediate. This intermediate undergoes cyclization to form the oxazole ring.
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic data provide quantitative insights into reaction rates and feasibility. While no specific data exists for this compound, studies on other oxazoles offer valuable benchmarks.
Kinetics of Oxidation: The rate of reaction of oxazoles with singlet oxygen is influenced by the substituents on the ring. Electron-donating groups, such as a methyl group, can slightly increase the reaction rate by lowering the activation barrier. cdu.edu.au For example, the pseudo-first-order reaction rate for 4-methyl-2,5-diphenyloxazole with singlet oxygen is slightly higher than that of unsubstituted oxazole. cdu.edu.au
The kinetics of the reaction of oxazoles with ozone have also been quantified. Oxazoles generally react with ozone faster than the related thiazoles, with apparent second-order rate constants at pH 7 ranging from 9 x 10² to 5 x 10⁴ M⁻¹s⁻¹, depending on the substituents. nih.gov
Table 1: Apparent Second-Order Rate Constants for the Reaction of Ozone with Various Azole Derivatives at pH 7
| Compound | kO3 (M⁻¹s⁻¹) |
|---|---|
| Oxazole Derivatives | 9 x 10² - 5 x 10⁴ |
| Thiazole (B1198619) Derivatives | 1 x 10¹ - 2 x 10³ |
| Pyrrole | (1.4 ± 1.1) x 10⁶ |
| Imidazole | (2.3 ± 0.1) x 10⁵ |
| Pyrazole | (5.6 ± 0.9) x 10¹ |
Data sourced from multiple studies for comparative purposes. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Characterizing 2 Isopropyloxazole 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-isopropyloxazole-5-carbonitrile in solution. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include a singlet for the proton on the oxazole (B20620) ring (H-4), a septet for the methine proton of the isopropyl group, and a doublet for the two equivalent methyl groups of the isopropyl substituent. The integration of these signals would correspond to a 1:1:6 ratio, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, distinct signals are expected for the nitrile carbon, the three carbons of the oxazole ring (C-2, C-4, and C-5), and the two different carbons of the isopropyl group (methine and methyl carbons). The predicted chemical shifts are based on the known effects of the functional groups and the heterocyclic ring.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the structural assignment. A COSY spectrum would show a correlation between the methine proton and the methyl protons of the isopropyl group. An HSQC spectrum would link each proton signal to its directly attached carbon atom, for instance, confirming the assignment of the oxazole ring proton to its corresponding carbon.
Predicted NMR Data for this compound:
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Oxazole-H4 | ~8.0-8.5 ppm (singlet) | ~120-130 ppm |
| Isopropyl-CH | ~3.0-3.5 ppm (septet) | ~25-35 ppm |
| Isopropyl-CH₃ | ~1.2-1.5 ppm (doublet) | ~20-25 ppm |
| Oxazole-C2 | - | ~160-170 ppm |
| Oxazole-C5 | - | ~105-115 ppm |
| Nitrile-CN | - | ~110-120 ppm |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.
Fragmentation Analysis: Under harder ionization conditions, such as electron impact (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can aid in structural confirmation. Expected fragmentation pathways for this compound would include the loss of a methyl group ([M-15]⁺), the loss of the isopropyl group ([M-43]⁺), and cleavage of the oxazole ring.
Predicted Mass Spectrometry Data:
| Technique | Ion | Predicted m/z | Information Provided |
|---|---|---|---|
| HRMS | [M+H]⁺ | Calculated for C₇H₉N₂O⁺ | Elemental Composition |
| ESI-MS | [M+H]⁺ | 137.07 | Molecular Weight Confirmation |
| EI-MS | [M]⁺ | 136.06 | Molecular Ion |
| [M-CH₃]⁺ | 121.05 | Loss of a methyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. h-brs.de Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.
For this compound, the key functional groups that would give rise to strong, characteristic absorption bands are the nitrile group (C≡N) and the oxazole ring system (C=N, C=C, C-O). The C-H bonds of the isopropyl group and the oxazole ring will also produce characteristic signals. The presence of a sharp, intense band in the 2200-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. quimicaorganica.org
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | ~2220 - 2260 |
| Oxazole Ring (C=N) | Stretch | ~1600 - 1680 |
| Oxazole Ring (C=C) | Stretch | ~1450 - 1600 |
| Oxazole Ring (C-O) | Stretch | ~1000 - 1300 |
| Alkyl C-H | Stretch | ~2850 - 3000 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)
Chromatographic techniques are essential for separating this compound from any impurities or by-products from the synthesis, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. sielc.comresearchgate.net A typical method would employ a C18 or a phenyl-hexyl stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a small amount of an acid like formic acid to improve peak shape. sielc.com Detection would likely be performed using a UV detector, monitoring at a wavelength where the oxazole ring absorbs strongly.
Gas Chromatography (GC): Given its likely volatility, gas chromatography is also a suitable technique for the purity assessment of this compound. chromatographyonline.comdss.go.th A capillary GC column with a polar or moderately polar stationary phase would be appropriate for separating the compound from any closely related impurities. Flame ionization detection (FID) would provide a quantitative measure of purity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any separated components based on their mass spectra. chromatographyonline.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles. acs.orgacs.org
The process involves growing a high-quality single crystal of the compound and then diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. An X-ray crystal structure would definitively confirm the connectivity of the atoms, the planarity of the oxazole ring, and the conformation of the isopropyl group relative to the ring. This technique is considered the gold standard for structural elucidation of crystalline materials. acs.orgacs.org
Computational and Theoretical Studies of 2 Isopropyloxazole 5 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of a molecule. For derivatives of the oxazole (B20620) class, DFT has been employed to understand their inherent properties. These calculations provide a detailed picture of electron distribution, which is key to predicting how the molecule will behave in chemical reactions.
Studies on related benzoxazole (B165842) derivatives have used DFT to confirm that these molecules are generally soft and possess an electrophilic nature. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, a desirable trait for drug candidates. These computational approaches lay the groundwork for understanding the intrinsic reactivity of the 2-isopropyloxazole-5-carbonitrile core.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a potential drug molecule and its protein target.
In studies involving similar oxadiazole and isoxazole-carboxamide derivatives, molecular docking has been successfully used to elucidate binding modes within the active sites of various enzymes. For instance, docking simulations of isoxazole (B147169) compounds against cyclooxygenase (COX) enzymes helped identify key binding interactions and explained their selectivity. Similarly, formazan (B1609692) derivatives containing a benzoxazole moiety were docked against the 4URO receptor, with the results showing a strong correlation with their observed biological activity. These examples highlight the utility of docking in rationalizing the biological activity of heterocyclic compounds like this compound and guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
For example, MD simulations performed on docked complexes of benzoxazole derivatives have confirmed the stability of the ligand-receptor interaction over the simulation period. In other studies on antiviral compounds, MD simulations were run for up to 100 nanoseconds to ensure the robustness of the predicted binding. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound within the target's binding site. Such simulations are critical for validating docking results and understanding the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
Both 2D- and 3D-QSAR models have been developed for various classes of compounds, including those with heterocyclic cores. A 2D-QSAR study on benzopyrane analogs, for instance, revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. 3D-QSAR models, which consider the three-dimensional arrangement of atoms, can identify important pharmacophoric features—such as hydrogen bond donors, acceptors, and hydrophobic groups—and their optimal spatial arrangement for high activity. These models serve as a powerful predictive tool to guide the design of novel analogues of this compound with enhanced biological profiles.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties of a molecule, which can aid in its structural characterization. DFT calculations are commonly used to predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.
The calculated vibrational frequencies from DFT often require a scaling factor to achieve better agreement with experimental data, as the method tends to overestimate the values. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating chemical shifts (¹H and ¹³C). Comparing these predicted spectra with experimentally obtained spectra is a standard procedure for confirming the structure of newly synthesized compounds. This predictive capability is essential for the verification and analysis of this compound and its derivatives.
Applications in Advanced Organic Synthesis and Materials Science
2-Isopropyloxazole-5-carbonitrile as a Versatile Building Block in Complex Molecule Synthesis
The structure of this compound makes it a highly attractive building block for the synthesis of more complex molecules. The oxazole (B20620) ring itself is a stable aromatic system that can be found in numerous natural products with interesting biological activities. researchgate.net The nitrile group is a particularly valuable functional group in organic synthesis, as it can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, or participate in cycloaddition reactions. wikipedia.orgebsco.com
The deprotonation of the C2 position of the oxazole ring is a known reaction, which can lead to the formation of a lithio salt. wikipedia.org This intermediate can then react with various electrophiles, allowing for further functionalization of the molecule. The nitrile group can also serve as a key reactive site. For instance, it can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. These transformations provide access to a wide range of derivatives with potential applications in medicinal chemistry and other fields.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Potential Application |
| This compound | 1. H₂SO₄, H₂O, Δ 2. Workup | 2-Isopropyloxazole-5-carboxylic acid | Intermediate for pharmaceuticals |
| This compound | 1. LiAlH₄, Et₂O 2. Workup | (2-Isopropyloxazol-5-yl)methanamine | Building block for ligands |
| This compound | NaN₃, NH₄Cl | 5-(2-Isopropyl-1H-tetrazol-5-yl)oxazole | Bioisostere in drug design |
This table presents hypothetical transformations based on the known reactivity of nitrile and oxazole functional groups.
Potential as a Ligand in Transition Metal Catalysis
Furthermore, the nitrile group could also participate in metal coordination or be transformed into other coordinating groups, such as an amidine or a tetrazole, to create bidentate or even multidentate ligands. acs.orgnih.gov Such ligands are highly valuable in asymmetric catalysis, where they can be used to synthesize chiral molecules with high enantiomeric excess. acs.orgcapes.gov.br
Table 2: Potential Catalytic Applications of Metal Complexes with this compound-derived Ligands
| Catalytic Reaction | Metal | Potential Ligand Derived from this compound | Potential Advantages |
| Asymmetric Allylic Alkylation | Palladium | Chiral phosphine-oxazoline ligand | High enantioselectivity |
| Hydrosilylation | Platinum | Bidentate N,N-ligand | Control of regioselectivity |
| Ethylene Polymerization | Vanadium | Bidentate oxazole-based ligand | Production of high molecular weight polymers |
This table outlines potential applications based on the use of other oxazole-containing ligands in catalysis.
Use as an Intermediate in the Synthesis of Other Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. openmedicinalchemistryjournal.com this compound can serve as a valuable intermediate for the synthesis of a variety of other heterocyclic systems. The nitrile group is a key functional group for the construction of other rings. For example, it can react with azides to form tetrazoles, or with hydroxylamine (B1172632) to form oxadiazoles. nih.gov
The oxazole ring itself can also undergo transformations. For instance, oxazoles can participate in Diels-Alder reactions, acting as dienes, to form pyridine (B92270) derivatives. wikipedia.orgpharmaguideline.com This reaction is particularly useful for the synthesis of substituted pyridines, which are another important class of heterocyclic compounds.
Exploration in Organic Electronic Materials (Based on general nitrile/oxazole properties)
The combination of an electron-withdrawing nitrile group and an aromatic oxazole ring suggests that this compound could have interesting electronic properties. researchgate.net Organic molecules with both electron-donating and electron-withdrawing groups are often investigated for their potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
While there is no specific research on the use of this compound in this field, the general properties of related nitrile and oxazole-containing compounds are promising. researchgate.net The nitrile group can enhance the electron-accepting properties of the molecule, while the oxazole ring provides a stable and tunable aromatic core. Further research into the photophysical and electronic properties of this compound and its derivatives could reveal its potential in this exciting area of materials science.
Future Research Directions and Perspectives on 2 Isopropyloxazole 5 Carbonitrile
Development of Novel and Sustainable Synthetic Methodologies
While general methods for the synthesis of substituted oxazoles are well-established, future research should focus on the development of novel and sustainable routes specifically tailored for 2-isopropyloxazole-5-carbonitrile. Current strategies for oxazole (B20620) synthesis often involve multi-step procedures, the use of hazardous reagents, and the generation of significant waste. nih.gov Green chemistry principles should guide the development of new synthetic pathways.
Future synthetic research could explore:
One-Pot Reactions: Designing multi-component reactions where isobutyraldehyde (B47883) (or a derivative), a source of the nitrile group, and other necessary reagents react in a single step to form the target molecule would significantly improve efficiency.
Catalytic Approaches: Investigating the use of reusable and non-toxic catalysts, such as zeolites or enzyme-based systems, could replace traditional stoichiometric reagents. For instance, ruthenium(II) porphyrin and simple copper salts have been used for the synthesis of 2,5-disubstituted oxazoles and could be adapted for this specific compound. nih.gov
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This approach has been successfully used for screening the synthesis of 2-substituted-2-oxazolines. nih.gov
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 2,4,5-trisubstituted oxazole derivatives and could be a valuable tool for the rapid and efficient production of this compound. nih.gov
Exploration of New Catalytic Applications and Synthetic Transformations
The structural features of this compound, particularly the oxazole ring and the nitrile group, suggest its potential as a ligand in catalysis or as a building block in novel synthetic transformations.
Future research in this area could focus on:
Ligand Development: The nitrogen atom of the oxazole ring can coordinate with metal centers, making this compound a potential ligand for various catalytic reactions. The isopropyl group could provide specific steric bulk, influencing the selectivity of the catalyst.
Nitrile Group Transformations: The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. Exploring novel transformations of the nitrile group in this specific molecular context could lead to the synthesis of new families of compounds with interesting properties.
Dearomative Cycloadditions: Recent advances have shown that dearomative cycloadditions of azoles can provide direct access to complex, three-dimensional structures. acs.org Investigating the reactivity of this compound in such reactions could lead to the discovery of novel bioactive scaffolds.
In-Depth Mechanistic Elucidation of Biological Interactions at the Molecular Level
The oxazole ring is a common motif in a wide range of biologically active compounds, including antimicrobial, anticancer, and hypoglycemic agents. nih.govnih.govresearchgate.net The specific substitution pattern of this compound suggests that it may also possess interesting biological properties.
Future research should aim to:
Identify Biological Targets: High-throughput screening of this compound against a panel of biological targets, such as enzymes and receptors, could identify its potential therapeutic applications. The structural similarity to other bioactive oxazoles suggests that it could target pathways involved in cell proliferation or microbial growth.
Elucidate Mechanism of Action: Once a biological target is identified, detailed mechanistic studies will be crucial to understand how the molecule exerts its effect at the molecular level. This would involve techniques such as X-ray crystallography of the compound bound to its target, as well as various biochemical and cellular assays.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds with variations at the 2- and 5-positions will be essential to understand the structural requirements for biological activity. This information is critical for the rational design of more potent and selective analogues.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties
Based on the understanding gained from SAR studies and mechanistic elucidation, the rational design and synthesis of next-generation analogues of this compound with tuned properties will be a key future direction. The goal would be to optimize the potency, selectivity, and pharmacokinetic properties of the parent compound.
This research will involve:
Computational Modeling: Molecular docking and other computational tools can be used to predict the binding of new analogues to the biological target and to guide the design of compounds with improved affinity and selectivity. nih.gov
Bioisosteric Replacement: The isopropyl group or the nitrile group could be replaced with other functional groups with similar steric and electronic properties to fine-tune the biological activity and physicochemical properties of the molecule.
Introduction of New Pharmacophores: The core structure of this compound could be decorated with other pharmacophoric groups to enhance its interaction with the biological target or to introduce new biological activities. For example, the introduction of a sulfonamide group has been shown to be effective in the design of oxazole-based tubulin polymerization inhibitors. nih.gov
Q & A
Advanced Research Question
- Catalyst tuning : Electron-deficient hypervalent iodine reagents favor nitrile oxide activation .
- Alkyne substitution : Terminal alkynes improve reaction kinetics.
- Additives : Bases (e.g., K₂CO₃) neutralize acidic byproducts, reducing side reactions .
How does the nitrile group influence the reactivity of this compound?
Advanced Research Question
The electron-withdrawing nitrile group:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution at the oxazole C4 position.
- Stabilizes intermediates : Resonance effects lower activation energy in cross-coupling reactions .
- Reduces solubility : Requires polar solvents (e.g., DMSO) for homogeneous reactions .
What purification challenges arise during synthesis, and how are they addressed?
Basic Research Question
- Side products : Hydrolysis of the nitrile group can occur under acidic conditions. Use neutral pH during workup .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) improves purity .
How can computational methods predict reactivity in derivative design?
Advanced Research Question
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen derivatives for bioactivity by simulating binding to target proteins .
What safety protocols are essential when handling this compound?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Storage : Keep in airtight containers at 2–8°C to prevent moisture degradation .
How do steric effects from the isopropyl group impact cross-coupling reactions?
Advanced Research Question
The bulky isopropyl group:
- Limits coupling efficiency : Steric hindrance reduces catalyst accessibility. Use Pd-based catalysts with large ligands (e.g., XPhos) .
- Influences regiochemistry : Directs reactions to less hindered positions (e.g., C5 over C4) .
What are key considerations for designing bioactive derivatives?
Advanced Research Question
- Bioisosteric replacement : Substitute nitrile with carboxyl or amide groups to modulate bioavailability .
- Ring functionalization : Introduce halogens (e.g., Cl, F) at C4 to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
